molecular formula C12H13F3O B113560 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene CAS No. 1365271-30-2

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene

Cat. No.: B113560
CAS No.: 1365271-30-2
M. Wt: 230.23 g/mol
InChI Key: XVSVZOCDZOLUSY-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopentyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators. The cyclopentyloxy group can be introduced through nucleophilic substitution reactions involving cyclopentanol and appropriate leaving groups.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated benzene derivatives .

Scientific Research Applications

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene can be compared with other trifluoromethylated benzene derivatives, such as:

    1-(Methoxy)-3-(trifluoromethyl)benzene: Similar in structure but with a methoxy group instead of a cyclopentyloxy group.

    1-(Ethoxy)-3-(trifluoromethyl)benzene: Contains an ethoxy group, offering different reactivity and properties.

    1-(Cyclohexyloxy)-3-(trifluoromethyl)benzene: Features a cyclohexyloxy group, which may affect its steric and electronic properties.

The uniqueness of this compound lies in the combination of the cyclopentyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-cyclopentyloxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c13-12(14,15)9-4-3-7-11(8-9)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVZOCDZOLUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608779
Record name 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-30-2
Record name Benzene, 1-(cyclopentyloxy)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopentyloxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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